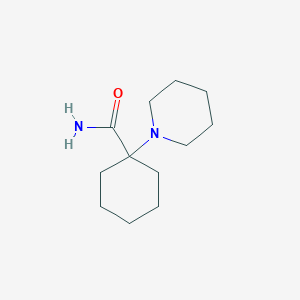

![molecular formula C8H10N4 B2370039 2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine CAS No. 37658-17-6](/img/structure/B2370039.png)

2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

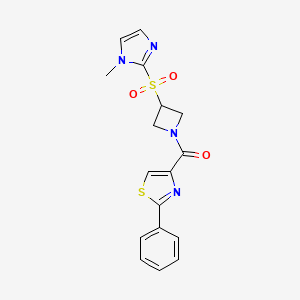

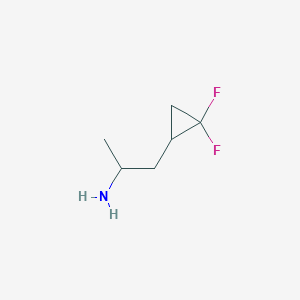

“2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine” is an aromatic heterocyclic compound with the molecular formula C8H10N4 and a molecular weight of 162.19 . It is a solid substance and is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for “2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine” is1S/C8H10N4/c1-5-3-7(9)12-8(10-5)4-6(2)11-12/h3-4,10H,1,9H2,2H3 . This indicates the presence of two nitrogen atoms at positions 1 and 3 of the six-membered ring. Physical And Chemical Properties Analysis

“2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine” is a solid substance . It has a molecular weight of 162.19 and is typically stored at room temperature .Scientific Research Applications

Antiproliferative Properties

The pyrazolo[1,5-c]pyrimidine moiety is widely used in designing small molecules with diverse biological activities. 2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine falls into this category and exhibits promising antiproliferative effects. Researchers have investigated its role in inhibiting cell growth and proliferation, making it a potential candidate for cancer therapy .

Tyrosine Kinase Inhibition

Among pyrido[2,3-d]pyrimidin-7-one derivatives, 2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine stands out as a tyrosine kinase inhibitor (TKI). Tyrosine kinases play crucial roles in cell signaling pathways, and inhibiting them can be therapeutically relevant for various diseases, including cancer and inflammatory disorders .

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs regulate the cell cycle and are essential for cell division. Some pyrido[2,3-d]pyrimidin-7-one derivatives, including 2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine , exhibit CDK inhibitory activity. Targeting CDKs can potentially halt cell proliferation and promote apoptosis in cancer cells .

Drug Design and Optimization

The unique structure of 2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine makes it an interesting scaffold for drug design. Medicinal chemists can modify its substituents to create novel compounds with improved pharmacological properties. Researchers explore its potential as a starting point for developing new drugs .

Biological Assays and High-Throughput Screening

Scientists use 2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine as a probe in biological assays and high-throughput screening. By testing its effects on specific cellular targets or pathways, they gain insights into its biological activity and potential therapeutic applications .

Fragment-Based Drug Discovery

In fragment-based drug discovery, small molecules serve as starting points for developing larger compounds. 2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine can be part of fragment libraries, aiding in identifying hits that bind to specific protein targets. These hits can then be elaborated into lead compounds for drug development .

Safety and Hazards

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have been noted for their significant impact in medicinal chemistry . They have been associated with anticancer potential and enzymatic inhibitory activity .

Mode of Action

It’s worth noting that compounds within the pyrazolo[1,5-a]pyrimidine family have been studied for their interactions with various biological targets, leading to diverse therapeutic effects .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidine derivatives have been associated with significant effects on various biochemical pathways, particularly those related to cancer and enzymatic inhibition .

Result of Action

Compounds within the pyrazolo[1,5-a]pyrimidine family have been associated with significant therapeutic effects, particularly in the context of anticancer activity and enzymatic inhibition .

properties

IUPAC Name |

2,5-dimethylpyrazolo[1,5-c]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-5-3-7-4-6(2)11-12(7)8(9)10-5/h3-4H,1-2H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTDMBPKEIREKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=NN2C(=N1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

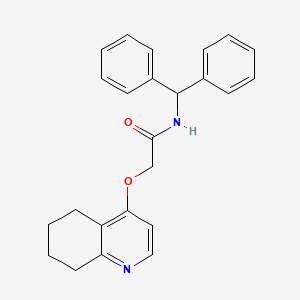

![1-(Azepan-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2369959.png)

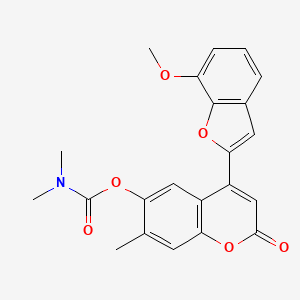

![N~4~-(4-methylphenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2369964.png)

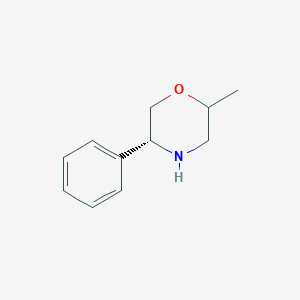

![N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2369967.png)

![N-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2369976.png)